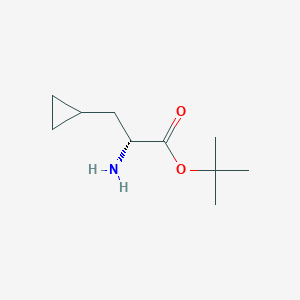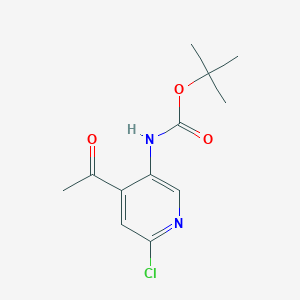
9-(((Allyloxy)carbonyl)amino)nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(((Allyloxy)carbonyl)amino)nonanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an allyloxycarbonyl group attached to the amino group of nonanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(((Allyloxy)carbonyl)amino)nonanoic acid typically involves the protection of the amino group of nonanoic acid with an allyloxycarbonyl group. This can be achieved through the reaction of nonanoic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis. Enzymatic reactions using recombinant enzymes such as fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase can be employed to convert oleic acid into the desired product. This method offers the advantage of high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
9-(((Allyloxy)carbonyl)amino)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different protective groups or functional groups.
Aplicaciones Científicas De Investigación
9-(((Allyloxy)carbonyl)amino)nonanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 9-(((Allyloxy)carbonyl)amino)nonanoic acid involves its interaction with specific enzymes and molecular targets. The allyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid. This process can modulate the activity of enzymes and affect various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
9-((tert-Butoxycarbonyl)amino)nonanoic acid: Similar structure with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.
9-Aminononanoic acid: Lacks the protective allyloxycarbonyl group.
9-((Methoxycarbonyl)amino)nonanoic acid: Contains a methoxycarbonyl group instead of an allyloxycarbonyl group.
Uniqueness
9-(((Allyloxy)carbonyl)amino)nonanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in certain synthetic and biochemical applications where other protective groups may not be suitable .
Propiedades
IUPAC Name |
9-(prop-2-enoxycarbonylamino)nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-2-11-18-13(17)14-10-8-6-4-3-5-7-9-12(15)16/h2H,1,3-11H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQAJCUZJPMWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


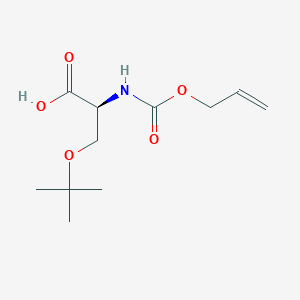
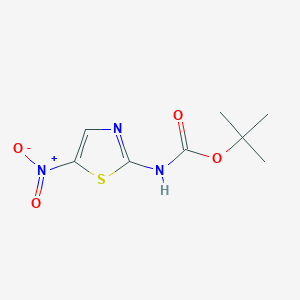



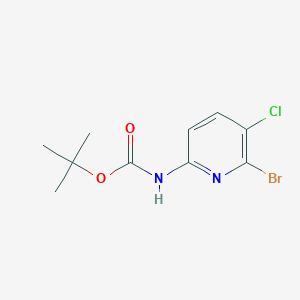
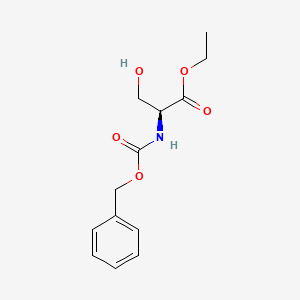
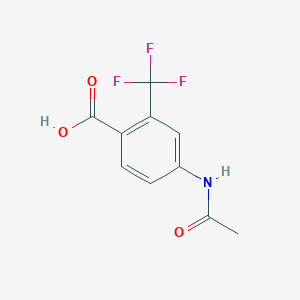
![3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8147529.png)
